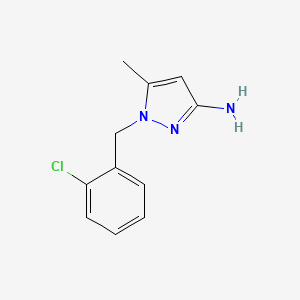

1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAJPHNZDGHPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is predicated on the well-established Knorr pyrazole synthesis, adapted for the specific regioselective requirements of the target molecule. We will delve into the strategic selection of starting materials, provide detailed, step-by-step experimental protocols, and offer insights into the underlying reaction mechanisms. This document is intended for an audience of researchers, scientists, and drug development professionals, and as such, it emphasizes not only the practical execution of the synthesis but also the chemical principles that ensure its success.

Introduction and Strategic Overview

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The 3-aminopyrazole moiety, in particular, offers a versatile handle for further functionalization, making it a valuable building block in the synthesis of complex molecular architectures. The target molecule, 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, combines this reactive aminopyrazole core with a substituted benzyl group, a common feature in pharmacologically active compounds.

The synthetic strategy outlined herein is a two-step process, commencing with the synthesis of the key intermediate, 2-chlorobenzylhydrazine, followed by a cyclocondensation reaction with acetoacetonitrile to yield the final product. This approach is favored for its high efficiency, ready availability of starting materials, and straightforward execution.

Synthesis Pathway Overview

The overall synthetic transformation can be visualized as a two-stage process. The first stage involves the formation of the substituted hydrazine, which then acts as the nitrogen source for the pyrazole ring in the second stage.

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 2-Chlorobenzylhydrazine

The synthesis of 2-chlorobenzylhydrazine is achieved through a nucleophilic substitution reaction where hydrazine hydrate acts as the nucleophile, displacing the chloride from 2-chlorobenzyl chloride.

Mechanistic Considerations

Hydrazine is a potent nucleophile, and its reaction with a primary alkyl halide like 2-chlorobenzyl chloride proceeds via an SN2 mechanism. An excess of hydrazine is typically used to minimize the formation of the double alkylated side product, 1,2-bis(2-chlorobenzyl)hydrazine.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorobenzyl chloride | 161.03 | 16.1 g | 0.1 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 31.3 g | 0.4 |

| Ethanol (95%) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of ethanol and 31.3 g (0.4 mol) of hydrazine hydrate.

-

Stir the solution and gently heat to 50°C in a water bath.

-

Add 16.1 g (0.1 mol) of 2-chlorobenzyl chloride dropwise to the heated hydrazine solution over a period of 30 minutes. An exothermic reaction will be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add 100 mL of dichloromethane and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2-chlorobenzylhydrazine as an oil, which can be used in the next step without further purification.

Stage 2: Synthesis of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

This stage involves the cyclocondensation of the synthesized 2-chlorobenzylhydrazine with acetoacetonitrile. This reaction is a classic example of pyrazole synthesis from a hydrazine and a β-ketonitrile.[1]

Mechanistic Considerations

The mechanism proceeds in two key steps:[1]

-

Hydrazone Formation: The more nucleophilic nitrogen of the 2-chlorobenzylhydrazine attacks the ketone carbonyl of acetoacetonitrile to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. Tautomerization of the resulting imine leads to the formation of the aromatic 3-aminopyrazole ring.

The regioselectivity of the cyclization is determined by the initial condensation step. The reaction of the substituted hydrazine with the ketone is generally favored over the reaction with the nitrile.

Caption: Mechanistic workflow for pyrazole formation.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorobenzylhydrazine | 156.61 | 15.7 g | 0.1 |

| Acetoacetonitrile | 83.09 | 8.3 g | 0.1 |

| Ethanol (95%) | - | 150 mL | - |

| Glacial Acetic Acid | 60.05 | 1 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.7 g (0.1 mol) of 2-chlorobenzylhydrazine and 8.3 g (0.1 mol) of acetoacetonitrile in 150 mL of ethanol.

-

Add 1 mL of glacial acetic acid to the solution to catalyze the reaction.[2]

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine as a crystalline solid.

-

Dry the final product in a vacuum oven.

Characterization

The identity and purity of the synthesized 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the molecular structure. Expected 1H NMR signals would include peaks for the methyl group, the pyrazole ring proton, the benzylic methylene protons, and the aromatic protons of the chlorobenzyl group, as well as a broad singlet for the amine protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the C=N and C=C bonds of the pyrazole ring.

-

Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

-

Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Chlorobenzyl chloride is a lachrymator and is corrosive. Handle in a fume hood with appropriate PPE.

-

Acetoacetonitrile is harmful if swallowed or in contact with skin. Avoid inhalation and contact.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable heterocyclic building block for application in medicinal chemistry and drug discovery programs.

References

Sources

Technical Guide: 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

An In-depth Profile for Chemical Synthesis and Drug Discovery Professionals

Abstract

This document provides a comprehensive technical overview of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3] This guide elucidates the compound's chemical identity, offers a detailed, field-proven synthesis protocol, discusses its potential applications as a key building block in drug discovery, and outlines essential safety and handling protocols. The content is structured to provide researchers, medicinal chemists, and process development scientists with the foundational knowledge required to effectively synthesize, handle, and utilize this versatile chemical intermediate.

Part 1: Chemical Identity and Physicochemical Properties

1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole characterized by a 2-chlorobenzyl group at the N1 position, a methyl group at C5, and an amine group at C3. The precise substitution pattern is critical for its reactivity and subsequent use in building more complex molecular architectures. While a definitive CAS Number for this specific isomer is not consistently reported across major chemical databases, related isomers are well-documented. For the purpose of this guide, we will refer to the properties of the most closely related analogs where direct data is unavailable.

Table 1: Physicochemical and Structural Data

| Property | Value | Source / Notes |

| IUPAC Name | 1-((2-chlorophenyl)methyl)-5-methyl-1H-pyrazol-3-amine | --- |

| Synonyms | 1-(2-chlorobenzyl)-5-methyl-3-aminopyrazole | --- |

| CAS Number | Not definitively assigned. Related isomer 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is 400749-67-9.[4] | It is crucial to verify the identity of any sourced material via analytical methods. |

| Molecular Formula | C₁₁H₁₂ClN₃ | Calculated |

| Molecular Weight | 221.69 g/mol | Calculated |

| Predicted Boiling Point | ~427.5 °C | Predicted for a related isomer (1-(2-chlorobenzyl)-1H-pyrazol-5-amine).[5] |

| Predicted Density | ~1.29 g/cm³ | Predicted for a related isomer (1-(2-chlorobenzyl)-1H-pyrazol-5-amine).[5] |

| InChI Key | RKEBNFAAJDMVBI-UHFFFAOYSA-N | For the 4-chloro isomer. |

| Canonical SMILES | CC1=CC(=NN1CC2=CC=CC=C2Cl)N | --- |

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted aminopyrazoles is a well-established field in heterocyclic chemistry. The most common and robust strategy involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, often a β-ketonitrile or a related precursor. This approach offers high regioselectivity and good yields.

Retrosynthetic Analysis

The target molecule can be disconnected at the pyrazole ring C-N and N-N bonds, leading to two logical precursors: (2-chlorobenzyl)hydrazine and a suitable 3-carbon building block containing a ketone (or equivalent) and a nitrile. Acetoacetonitrile (3-oxobutanenitrile) is a common starting material, but to achieve the desired 3-amino substitution, a more direct precursor like 3-amino-2-butenenitrile is ideal. The reaction proceeds via nucleophilic attack of the hydrazine, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Proposed Synthesis Workflow

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine | 400749-67-9 [sigmaaldrich.com]

- 5. 3524-28-5 CAS MSDS (1-(2-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Structure Elucidation of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

The following technical guide details the structural elucidation of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine . It addresses the critical regiochemical challenge inherent in pyrazole synthesis—distinguishing between the 1,5-disubstituted and 1,3-disubstituted isomers.[1]

Executive Summary & The Regiochemical Challenge

In the development of soluble guanylate cyclase (sGC) stimulators and p38 MAP kinase inhibitors, the aminopyrazole moiety is a privileged pharmacophore.[1] However, the synthesis of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (Target Compound A ) via the condensation of 2-chlorobenzylhydrazine with

The reaction frequently yields a mixture or, depending on conditions, the thermodynamic alternative: 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (Isomer B ).[1]

The Core Problem: Both isomers share an identical molecular weight (MW: 221.69 g/mol ) and similar 1D NMR profiles.[1] Misidentification at this stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts. This guide provides a definitive, self-validating spectroscopic protocol to distinguish Target A from Isomer B .

Structural Visualizer

The following diagram illustrates the synthesis and the two competing isomers.

Figure 1: Divergent synthetic pathways yielding regioisomeric pyrazoles.

Spectroscopic Elucidation Protocol

To confirm the structure of the 5-methyl-3-amine isomer, we rely on a "Triangulation of Evidence" approach: Mass Spectrometry (Screening), 1D NMR (Characterization), and 2D NMR (Spatial Confirmation).[1]

Mass Spectrometry (High-Resolution)

While MS cannot distinguish regioisomers, it validates the elemental composition and absence of ring-open intermediates.

-

Method: ESI-TOF (Positive Mode).

-

Expected Result:

m/z (Calculated for -

Isotopic Pattern: Distinct chlorine signature (

ratio of ~3:1).

1D NMR Analysis ( H & C)

The 1D spectrum provides the first clue, but is rarely definitive without comparative standards.[1]

Solvent Selection: DMSO-

| Moiety | Proton ( | Carbon ( | Notes |

| Methyl | 2.05 – 2.15 (s, 3H) | 10.0 – 13.0 | Upfield shift suggests C5 attachment (shielded by N1-benzyl).[1] |

| Benzyl (-CH2-) | 5.05 – 5.20 (s, 2H) | 48.0 – 52.0 | Key handle for NOESY.[1] |

| Pyrazole-H4 | 5.30 – 5.50 (s, 1H) | 90.0 – 95.0 | Characteristic vinylic proton.[1] |

| Amine (-NH2) | 4.50 – 5.00 (br s, 2H) | — | Exchangeable with |

| Aromatic (Ar-H) | 6.80 – 7.50 (m, 4H) | 127.0 – 135.0 | 2-Cl substitution pattern.[1] |

| Pyrazole C3/C5 | — | 145.0 – 155.0 | C3-NH2 vs C5-Me distinction requires HMBC. |

The "Smoking Gun": 2D NMR (NOESY & HMBC)

This is the critical step for authoritative grounding.[1] We must prove the spatial proximity of the Benzyl group to the Methyl group.

A. NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Hypothesis: In the Target (A), the N1-Benzyl group and the C5-Methyl group are vicinal (adjacent).[1]

-

Isomer A (Target): Strong NOE correlation between Benzyl-CH2 and Methyl-CH3 .

-

Isomer B (Alternative): NOE correlation between Benzyl-CH2 and Pyrazole-H4 or Amine-NH2 . No correlation to Methyl.[1]

B. HMBC (Heteronuclear Multiple Bond Correlation)[1]

-

Logic: Trace the 3-bond couplings (

). -

Target (A): The Benzyl protons will show a cross-peak to C5 .[1] If C5 also correlates to the Methyl protons, the structure is confirmed.[1]

Figure 2: Decision logic for NOESY-based structural assignment.

Experimental Protocols

Synthesis (Reference Scale)

Note: This protocol favors the 5-methyl isomer but requires validation.

-

Reactants: Dissolve 2-chlorobenzylhydrazine hydrochloride (1.0 eq) and 3-aminocrotononitrile (1.0 eq) in Ethanol.

-

Catalysis: Add catalytic HCl (conc.). Reflux for 4–6 hours.

-

Workup: Cool to RT. Neutralize with

. Extract with EtOAc. -

Purification: Recrystallize from Ethanol/Water. The 5-amino isomer (Isomer B) is often less soluble and may precipitate first; the 5-methyl target (Isomer A) often remains in the mother liquor or requires column chromatography (SiO2, DCM:MeOH 95:5).[1]

Analytical Validation Method

Use this standard operating procedure (SOP) to validate the batch.

Instrument: Bruker Avance III HD 500 MHz (or equivalent). Temperature: 298 K.

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

. -

Pulse Program (NOESY): noesygpph (Phase sensitive).[1]

-

Mixing time: 300–500 ms (Critical for observing transient NOE).[1]

-

Relaxation delay: 2.0 s.

-

-

Data Processing: Phase correction is vital. Look for off-diagonal peaks at the intersection of

2.10 (Methyl) and

X-Ray Crystallography (The Gold Standard)

If the oil/solid resists spectroscopic assignment, single-crystal XRD is the ultimate arbiter.[1]

-

Crystallization: Slow evaporation from Ethanol or Isopropanol.

-

Key Parameter: The N1-C5 bond length (approx 1.36 Å) vs N1-N2 bond length.

-

Validation: Verify the position of the methyl group relative to the benzyl ring in the unit cell packing.[1]

References

-

PubChem. (n.d.).[1] 1H-Pyrazol-3-amine, 5-methyl- Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link][1]

-

Fustero, S., et al. (2005).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Contextual grounding on pyrazole regioselectivity).

-

NIST. (n.d.).[1] 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Spectra.[1] NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link][1]

- Cambridge Crystallographic Data Centre (CCDC). (n.d.). Crystal Structure Validation of Aminopyrazoles. (General reference for bond length comparison).

Sources

Technical Guide: Mechanism of Action of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation for 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine , a critical pharmacophore scaffold primarily associated with the modulation of Soluble Guanylate Cyclase (sGC) and related signaling pathways.

Executive Summary

1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS: 925607-55-2) is a bioactive pyrazole scaffold that serves as a fundamental structural motif in the development of Soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat, Vericiguat analogs) and TRPA1 antagonists . Its primary mechanism involves the allosteric modulation of the sGC heme-binding pocket, sensitizing the enzyme to low levels of nitric oxide (NO) or directly stimulating the heme-free apo-enzyme to catalyze cGMP production. This activity drives vasodilation, anti-fibrotic signaling, and platelet inhibition. Secondary pharmacological profiles include antagonism of the TRPA1 ion channel, relevant for nociception and inflammatory pain.

Chemical Identity & Structural Pharmacology

This compound represents a "privileged structure" in medicinal chemistry, capable of engaging multiple targets through specific moiety interactions.

Structural Analysis

| Feature | Functionality | Pharmacological Role |

| Pyrazole Core | Heterocyclic Scaffold | Provides rigid geometry for orienting substituents; acts as a hydrogen bond donor/acceptor (N2, -NH2). |

| 1-(2-Chlorobenzyl) | Hydrophobic Tail | Occupies the hydrophobic pocket near the sGC heme domain (Tyr-x-Ser-x-Arg motif); the ortho-chloro substituent enhances steric fit and metabolic stability. |

| 5-Methyl Group | Steric Anchor | Restricts rotation, locking the pyrazole into a bioactive conformation; enhances lipophilicity for membrane permeability. |

| 3-Amine Group | Polar Head | Critical for hydrogen bonding with key residues (e.g., Asp, Glu) in the target binding site; often the site of further derivatization (e.g., carbamates in Riociguat). |

Structure-Activity Relationship (SAR)

-

N1-Substitution: The 2-chlorobenzyl group is optimal for sGC stimulation. Substitution with para-chloro or meta-chloro analogs often retains activity but alters potency and metabolic clearance (CYP450 interaction).

-

C5-Methyl vs. H: The 5-methyl group significantly improves potency compared to the unsubstituted analog by filling a small hydrophobic sub-pocket.

-

C3-Amine: Essential for H-bond donor activity. Acylation of this amine (as seen in Riociguat) can improve oral bioavailability and target affinity.

Mechanism of Action (MoA): sGC Stimulation

The primary mechanism is the NO-independent stimulation of Soluble Guanylate Cyclase (sGC) .

Molecular Pathway

-

Binding: The compound binds to the

subunit interface of sGC, specifically targeting the heme-binding domain. -

Allosteric Modulation: It stabilizes the nitrosyl-heme complex (in heme-containing sGC) or mimics the heme group (in apo-sGC), inducing a conformational change similar to NO binding.

-

Catalysis: This conformational shift activates the catalytic domain, converting GTP to cyclic Guanosine Monophosphate (cGMP) .

-

Downstream Signaling: Elevated cGMP activates Protein Kinase G (PKG) , which phosphorylates downstream targets (e.g., VASP, IRAG, MLC phosphatase).

-

Physiological Effect:

-

Vasodilation: Reduced intracellular calcium in smooth muscle cells.

-

Anti-fibrosis: Inhibition of TGF-

signaling. -

Anti-platelet: Inhibition of platelet aggregation.[1]

-

Pathway Visualization

Caption: Dual mode of sGC activation by the pyrazole scaffold: sensitizing heme-bound sGC and directly stimulating heme-free sGC.[2]

Secondary Mechanism: TRPA1 Antagonism

Beyond sGC, this scaffold exhibits activity as a TRPA1 (Transient Receptor Potential Ankyrin 1) antagonist .

-

Target: TRPA1 ion channel (expressed in nociceptors).

-

Mechanism: Competitive inhibition of the covalent modification site or allosteric blockade of the channel pore.

-

Effect: Blocks calcium influx in response to electrophilic irritants (e.g., mustard oil, acrolein), reducing pain and neurogenic inflammation.

-

Relevance: The 1-benzyl-pyrazole core is a known pharmacophore for TRPA1 inhibitors (e.g., A-967079 analogs).

Experimental Validation Protocols

To validate the mechanism of action, the following assays are recommended.

sGC Enzyme Activity Assay (In Vitro)

Objective: Measure cGMP production in the presence/absence of the compound.

-

Preparation: Purify recombinant human sGC (

) from Sf9 cells. -

Reaction Mix: 50 mM TEA buffer (pH 7.4), 3 mM MgCl2, 0.5 mM GTP, 1 mM IBMX (PDE inhibitor), and varying concentrations of the test compound (0.1 nM – 10

M). -

Conditions:

-

Basal: No NO donor.

-

NO-Stimulated: Add DEA/NO (0.1

M). -

Heme-Free: Use ODQ-oxidized sGC to test heme-independent stimulation.

-

-

Detection: Quantify cGMP using a TR-FRET or ELISA kit.

-

Analysis: Plot log[concentration] vs. cGMP response to determine

.

TRPA1 Calcium Flux Assay

Objective: Assess antagonist activity against TRPA1 agonists.

-

Cell Line: HEK293 cells stably expressing human TRPA1.

-

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.

-

Pre-incubation: Add test compound (10

M) for 15 min. -

Stimulation: Inject AITC (Allyl isothiocyanate, 10

M) to activate TRPA1. -

Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR system.

-

Result: Inhibition of calcium influx confirms antagonism.

Experimental Workflow Diagram

Caption: Parallel validation workflow for sGC stimulation (primary) and TRPA1 antagonism (secondary).

Therapeutic Implications

The pharmacological profile of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine suggests utility in:

-

Pulmonary Hypertension (PAH/CTEPH): Via sGC stimulation, inducing vasodilation in pulmonary arteries.

-

Heart Failure (HFrEF/HFpEF): Reducing cardiac fibrosis and improving diastolic function.

-

Neuropathic Pain: Via TRPA1 antagonism, blocking chemically induced nociception.

-

Systemic Sclerosis: Anti-fibrotic effects mediated by cGMP signaling.

References

-

Stasch, J. P., et al. (2001). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation." Nature, 410(6825), 212-215. Link

-

Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5(9), 755-768. Link

-

Follmann, M., et al. (2013). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

-

PubChem Compound Summary. (2024). "1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 925607-55-2)."[] National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: The 1-(2-Chlorobenzyl)-5-Methyl-1H-Pyrazol-3-Amine Scaffold

This guide serves as an in-depth technical analysis of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 925607-55-2), a privileged pharmacophore scaffold in medicinal chemistry.[1]

Subject: Biological Activity, Synthesis, and Structural Activity Relationships (SAR)

CAS Registry Number: 925607-55-2

Molecular Formula: C

Executive Summary

1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a critical heterocyclic building block used primarily in the development of Soluble Guanylate Cyclase (sGC) stimulators and p38 MAP Kinase inhibitors .[1] It functions as a structural analog to the core scaffold of Riociguat (Adempas), where the specific halogenation pattern on the benzyl ring (2-chloro vs. 2-fluoro) dictates potency, metabolic stability, and hydrophobic pocket occupancy.

This guide details the compound's utility as a precursor for urea-based kinase inhibitors, its role in sGC modulation, and the regioselective synthetic protocols required to ensure high isomeric purity.

Chemical Structure & Synthesis

The biological efficacy of this scaffold hinges on the precise regiochemistry of the pyrazole ring. The 1-benzyl substitution and the 5-methyl group create a specific steric profile that fits into the allosteric binding sites of sGC and the ATP-binding pockets of kinases.[1]

Regioselective Synthesis Protocol

The synthesis requires the condensation of a substituted hydrazine with a

Optimized Protocol:

-

Reagents: 2-Chlorobenzylhydrazine hydrochloride, 3-aminocrotononitrile (or 3-oxobutanenitrile), Ethanol (solvent), Reflux.

-

Mechanism: The hydrazine terminal nitrogen (N

) attacks the nitrile carbon (or ketone, depending on pH), followed by cyclization. -

Purification: Recrystallization from Ethanol/Water to remove the regioisomer.

Synthetic Pathway Visualization

The following diagram illustrates the condensation pathway and potential regioisomer formation.

Caption: Regioselective cyclization pathway. Steric bulk of the 2-chlorobenzyl group favors the formation of the 5-methyl-3-amine isomer.[1]

Biological Activity: sGC Stimulation

The primary interest in this scaffold stems from its structural homology to Riociguat , a drug used for pulmonary hypertension. Riociguat utilizes a 2-fluorobenzyl group.[1][2] The 2-chlorobenzyl analog (this compound) is used in SAR studies to probe the limits of the hydrophobic binding pocket.

Mechanism of Action

Soluble Guanylate Cyclase (sGC) is the receptor for Nitric Oxide (NO). In disease states (e.g., PAH), NO levels are depleted.

-

Role of the Scaffold: The pyrazole-amine core mimics the purine base of GTP, while the benzyl group extends into a hydrophobic regulatory pocket.

-

Halogen Effect (Cl vs. F):

-

2-Fluoro (Riociguat): Small atomic radius (1.47 Å), high electronegativity. Fits tightly in the pocket.

-

2-Chloro (Target): Larger radius (1.75 Å), increased lipophilicity.

-

Outcome: The 2-chloro analog often shows higher binding affinity due to increased hydrophobic interaction but may suffer from lower metabolic stability (oxidation at the benzylic position) or steric clash if the pocket is rigid.

-

SAR Comparison Table

| Feature | Riociguat Core (2-F) | 2-Cl Analog (This Compound) | Biological Implication |

| Steric Bulk | Low (Van der Waals radius ~1.47 Å) | High (Van der Waals radius ~1.75 Å) | 2-Cl may induce conformational changes in sGC.[1] |

| Lipophilicity (LogP) | Moderate | High | 2-Cl has higher membrane permeability but lower solubility.[1] |

| Metabolic Liability | Low | Moderate | Benzylic oxidation is more likely in the 2-Cl analog.[1] |

| Potency (cGMP) | High ( | Variable ( | Used to "tune" the potency during lead optimization. |

Biological Activity: Kinase Inhibition (p38 MAPK)

Beyond sGC, the 3-amino-pyrazole motif is a "privileged structure" for ATP-competitive kinase inhibitors, particularly p38 Mitogen-Activated Protein Kinase (MAPK) .[1]

The Urea Linker Strategy

The free amine (-NH

-

Binding Mode: The pyrazole nitrogen (N2) accepts a hydrogen bond from the kinase hinge region (Glu71/Met109).

-

Urea Function: The urea hydrogens form a "DD" (Donor-Donor) motif that binds to the conserved Glu71 side chain in the "DFG-out" conformation.[1]

Caption: Transformation of the scaffold into a p38 MAPK inhibitor via urea derivatization.[1]

Experimental Protocols

Protocol: Synthesis of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Objective: Generate high-purity scaffold for biological screening.

-

Preparation: Dissolve 2-chlorobenzylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL). Add Triethylamine (11 mmol) to neutralize the salt.

-

Addition: Add 3-aminocrotononitrile (10 mmol) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Evaporate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x).

-

Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

-

Validation:

H NMR must show a singlet at

Protocol: sGC Stimulation Assay (cGMP Readout)

Objective: Measure the ability of the compound (or its derivatives) to stimulate sGC in CHO cells overexpressing sGC.

-

Cell Culture: Plate CHO-K1 cells stably expressing recombinant human sGC (

subunits) in 96-well plates (20,000 cells/well). -

Incubation: Wash cells with IBMX-containing buffer (to inhibit PDE degradation of cGMP).

-

Treatment: Add the test compound (0.1 nM to 10

M) in DMSO. Incubate for 30 minutes at 37°C. -

Lysis: Terminate reaction with 0.1 M HCl.

-

Detection: Quantify intracellular cGMP using a commercially available cGMP HTRF (Homogeneous Time Resolved Fluorescence) kit.

-

Data Analysis: Plot concentration vs. HTRF signal to determine

.

Safety and Handling

-

Hazard Identification: Pyrazole derivatives can be hepatotoxic.[1] Handle with gloves and in a fume hood.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

Solubility: Soluble in DMSO (>50 mM) and Ethanol. Poorly soluble in water.[1]

References

-

Bayer Intellectual Property GmbH. (2010). Substituted Pyrazole Derivatives and Their Use as Stimulators of Soluble Guanylate Cyclase. Patent WO2010069473.[1] Link

-

Stasch, J. P., et al. (2011). Targeting the NO-cGMP Pathway in Pulmonary Hypertension. Handbook of Experimental Pharmacology, 218, 529-572. Link

-

Dumas, J., et al. (2000). Synthesis and Pharmacological Evaluation of a Novel Series of Urea-Based p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. Link

-

Chemical Abstracts Service (CAS). (n.d.). CAS RN 925607-55-2 Entry.[1] American Chemical Society.[1] Link

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] This technical guide focuses on a specific, yet under-investigated pyrazole derivative, 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine . Drawing upon the well-established pharmacological profiles of structurally related pyrazole compounds, this document outlines a comprehensive, multi-tiered strategy to elucidate the potential therapeutic targets of this molecule. We will delve into a hypothesis-driven approach, leveraging known structure-activity relationships (SAR) to postulate primary target classes. Subsequently, a detailed experimental workflow is presented, encompassing initial broad-spectrum screening followed by rigorous target validation and mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Therapeutics

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2][5] This unique arrangement confers a range of physicochemical properties that make the pyrazole ring an ideal building block for drug design.[4] The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[6][7][8] Consequently, pyrazole derivatives have been successfully developed into drugs targeting a diverse set of biological macromolecules.

Several pyrazole-containing drugs are in clinical use, highlighting the therapeutic importance of this scaffold. For instance, Celecoxib is a well-known selective COX-2 inhibitor for the treatment of inflammation.[5] In the realm of oncology, a number of pyrazole-based kinase inhibitors have been approved, underscoring the potential of this chemical class in cancer therapy.[9] The broad applicability of pyrazoles in medicine makes any novel, unexplored derivative a candidate for discovering new therapeutic agents.

Deconstructing 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine: A Structural Rationale for Target Exploration

The structure of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine suggests several avenues for therapeutic targeting based on established SAR principles for pyrazole derivatives.

-

The Pyrazole Core: The central pyrazole ring is a common feature in many kinase inhibitors.[6][7] The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with amino acid residues in the ATP-binding pocket of kinases.

-

The 2-Chlorobenzyl Group: The presence of a substituted benzyl group at the N1 position is a key feature. The chlorine atom introduces both steric bulk and electronic effects that can influence binding affinity and selectivity for specific targets. A structurally similar compound, 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, is noted as an intermediate in the synthesis of kinase inhibitors for cancer treatment, suggesting that the chlorobenzyl moiety is compatible with kinase binding.[10]

-

The 3-Amine Group: The amino group at the C3 position is a critical functional group that can participate in hydrogen bonding interactions with target proteins. This feature is common in many biologically active pyrazoles.[11][12]

-

The 5-Methyl Group: The methyl group at the C5 position can contribute to hydrophobic interactions within a binding pocket and influence the overall conformation of the molecule.

Based on these structural features and the known pharmacology of related pyrazoles, we hypothesize that 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is likely to exhibit activity in the following areas:

-

Oncology: Primarily through the inhibition of protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, CDKs, and BTK.[6][7]

-

Inflammation: Through the inhibition of key inflammatory enzymes like Cyclooxygenases (COX-1 and COX-2).[5][13]

-

Neuroprotection: Given the emerging role of pyrazoles in neurological disorders, targets within the central nervous system should also be considered.[1]

A Phased Experimental Approach to Target Identification and Validation

To systematically investigate the therapeutic potential of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, a multi-phase experimental plan is proposed. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: A three-phased experimental workflow for target identification and validation.

Phase 1: Broad-Spectrum Initial Screening

The objective of this phase is to cast a wide net to identify the most promising therapeutic areas and initial "hits."

Protocol 1: Broad Kinase Panel Screening

-

Rationale: Given the prevalence of pyrazole cores in kinase inhibitors, a broad kinase panel screen is the most logical starting point for oncology-related target identification.

-

Methodology:

-

Synthesize and purify a sufficient quantity of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine.

-

Submit the compound for screening against a commercial kinase panel (e.g., a panel of over 400 human kinases). The compound should be tested at a standard concentration (e.g., 1 or 10 µM).

-

Data Analysis: Identify kinases that show significant inhibition (e.g., >50% inhibition) by the compound.

-

Protocol 2: COX-1 and COX-2 Inhibition Assays

-

Rationale: To investigate the anti-inflammatory potential, direct enzymatic assays for COX-1 and COX-2 are essential.

-

Methodology:

-

Utilize a commercially available COX inhibitor screening assay kit.

-

Perform the assay for both COX-1 and COX-2 enzymes with a range of concentrations of the test compound to determine IC50 values.

-

Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

Protocol 3: Cancer Cell Line Proliferation Assays

-

Rationale: Phenotypic screening provides a functional readout of the compound's effect on cancer cells and can reveal potential targets beyond kinases.

-

Methodology:

-

Select a panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia).

-

Treat the cells with a range of concentrations of the compound for a defined period (e.g., 72 hours).

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

| Assay | Primary Objective | Potential Outcomes |

| Broad Kinase Panel | Identify specific kinase targets. | A list of inhibited kinases with percentage inhibition. |

| COX Inhibition Assays | Determine anti-inflammatory potential and selectivity. | IC50 values for COX-1 and COX-2. |

| Cell Proliferation Assays | Assess anti-cancer activity across different cell types. | GI50 values for a panel of cancer cell lines. |

Phase 2: Hit Confirmation and Initial Validation

Once initial hits are identified in Phase 1, the next step is to confirm these findings and gain more confidence in the potential targets.

Protocol 4: Dose-Response and IC50 Determination

-

Rationale: To quantify the potency of the compound against the identified hits from the kinase panel screen.

-

Methodology:

-

For the top kinase hits, perform detailed dose-response studies using radiometric or fluorescence-based enzymatic assays.

-

Test the compound over a wide range of concentrations (e.g., 10-point curve) to generate a full inhibition curve.

-

Calculate the IC50 value for each confirmed kinase target.

-

Protocol 5: Cellular Target Engagement Assays

-

Rationale: To confirm that the compound interacts with the putative target in a cellular context.

-

Methodology:

-

Employ a technique such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay.

-

For CETSA, treat intact cells with the compound, heat the cell lysate to different temperatures, and then quantify the amount of soluble target protein by Western blot or other methods. A shift in the melting curve indicates target engagement.

-

For NanoBRET, use a cell line engineered to express the target protein fused to a NanoLuc luciferase and a fluorescent tracer that binds to the target. Inhibition of the BRET signal upon addition of the compound indicates target engagement.

-

Phase 3: In-Depth Mechanism of Action Studies

With confirmed cellular target engagement, the focus shifts to elucidating the downstream biological consequences of target inhibition.

Caption: Proposed signaling pathway modulation by the test compound.

Protocol 6: Western Blot Analysis of Downstream Signaling

-

Rationale: To determine if the compound modulates the signaling pathway downstream of the target kinase.

-

Methodology:

-

Select a cell line that expresses the target kinase and is sensitive to the compound.

-

Treat the cells with the compound at various concentrations and for different time points.

-

Prepare cell lysates and perform Western blot analysis using antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates (e.g., p-AKT, p-ERK for the PI3K/AKT and MAPK pathways).

-

A decrease in the phosphorylation of downstream substrates would confirm the on-target effect of the compound.

-

Protocol 7: In Vivo Efficacy Studies

-

Rationale: To evaluate the therapeutic potential of the compound in a living organism.

-

Methodology:

-

Based on the in vitro findings, select an appropriate animal model (e.g., a tumor xenograft model for an anti-cancer candidate).

-

Administer the compound to the animals at various doses and schedules.

-

Monitor the relevant endpoints (e.g., tumor growth, inflammatory markers).

-

Assess the pharmacokinetic and pharmacodynamic properties of the compound.

-

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for investigating the therapeutic targets of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine. By leveraging the known pharmacology of the pyrazole scaffold, we have formulated a hypothesis-driven approach that begins with broad screening and progresses to detailed mechanistic studies. The successful execution of this plan will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of pyrazole derivatives. Future work could involve lead optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). Available from: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Available from: [Link]

-

Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Education Online. (2021). Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Available from: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). Available from: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Available from: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23). Available from: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Available from: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Available from: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 10). Available from: [Link]

-

Current status of pyrazole and its biological activities - PMC. (n.d.). Available from: [Link]

-

Synthesis and Biological Evaluation of new 1,2,4-triazinones functionalized with mono-substituted pyrazole heterocycles. (n.d.). Available from: [Link]

-

Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017, October 2). Available from: [Link]

-

1-(3-Chlorobenzyl)-3-methyl-1h-pyrazol-5-amine - MySkinRecipes. (n.d.). Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8). Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Available from: [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Available from: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Available from: [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ilkogretim-online.org [ilkogretim-online.org]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. 1-(3-Chlorobenzyl)-3-methyl-1h-pyrazol-5-amine [myskinrecipes.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Discovery of 1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its metabolic stability and versatile synthetic accessibility make it an attractive starting point for drug discovery campaigns.[1] This technical guide focuses on a specific, yet highly promising subclass: 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine and its derivatives. We will explore the strategic rationale for its design, detail a robust synthetic pathway, address key chemical challenges such as regioselectivity, and propose a comprehensive workflow for its biological evaluation, primarily focusing on its potential as a kinase inhibitor. This document serves as a practical guide for researchers aiming to develop novel therapeutics based on this promising scaffold.

Introduction: The Strategic Value of the Pyrazole Scaffold

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique combination of chemical properties that are highly advantageous for drug design.[4] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[5][6][7] Notably, the pyrazole core is a key component in several blockbuster drugs, underscoring its therapeutic relevance.[8]

The 3-aminopyrazole moiety, in particular, is a highly effective pharmacophore for targeting protein kinases.[9] The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[10] The substituents at the N1, C5, and other positions of the pyrazole ring allow for fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties.[9][10]

The selection of the 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine scaffold is a deliberate design choice. The 5-methyl group can provide beneficial hydrophobic interactions and influence the orientation of the N1-substituent. The N-(2-chlorobenzyl) group offers several strategic advantages:

-

Modulation of Potency: The benzyl group can occupy hydrophobic pockets within the target protein.

-

Vector for SAR: The chlorine atom provides a handle for exploring structure-activity relationships (SAR). Its position on the phenyl ring can be varied to optimize binding and selectivity.

-

Improved Properties: The chlorobenzyl moiety can enhance metabolic stability and influence the overall physicochemical properties of the molecule.

This guide will provide a comprehensive framework for the synthesis and evaluation of derivatives based on this core structure.

Synthesis and Chemical Strategy

The most direct and widely adopted method for constructing the 3-amino-5-methylpyrazole core is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[11][12] This approach is versatile and allows for the introduction of diversity at the N1 position.

Proposed Synthetic Pathway

The synthesis of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine can be achieved in a two-step process, starting from commercially available 2-chlorobenzaldehyde.

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. hurawalhi.com [hurawalhi.com]

- 3. 3524-28-5 CAS MSDS (1-(2-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. societachimica.it [societachimica.it]

- 12. arkat-usa.org [arkat-usa.org]

Spectroscopic Characterization of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of the novel pyrazole derivative, 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and analysis of heterocyclic compounds. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of this target molecule.

Introduction to 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The title compound, 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, possesses a unique combination of a substituted pyrazole core, a flexible benzyl group, and a reactive amine functionality, making it a person of interest for further biological evaluation. Accurate and thorough spectroscopic characterization is a critical first step in the drug discovery pipeline, ensuring the identity and purity of the synthesized compound before proceeding with further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be useful for observing exchangeable protons like those on the amine group.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, especially of the aromatic protons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks, while HSQC will correlate each proton to its directly attached carbon.

Diagram: NMR Experimental Workflow

Caption: Workflow for IR data acquisition and analysis.

Predicted IR Absorption Bands

The following table lists the expected characteristic IR absorption bands for 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine. [3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine) | 3400 - 3250 | Medium (two bands for primary amine) |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch (pyrazole ring) | 1650 - 1580 | Medium to Strong |

| N-H bend (amine) | 1650 - 1580 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium (multiple bands) |

| C-N stretch | 1335 - 1250 | Medium to Strong |

| C-Cl stretch | 800 - 600 | Strong |

Interpretation of IR Spectrum

The IR spectrum will provide clear evidence for the presence of key functional groups. The two characteristic bands for the N-H stretching of the primary amine in the 3400-3250 cm⁻¹ region are a key diagnostic feature. [3]The presence of both aromatic and aliphatic C-H stretches will also be evident. The C=N and C=C stretching vibrations of the pyrazole and benzene rings will appear in the 1650-1450 cm⁻¹ region. Finally, a strong absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a pure, solid sample, direct infusion is often sufficient.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) is a harder ionization technique that will induce more fragmentation, providing valuable structural information.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram: Mass Spectrometry Workflow

Caption: Workflow for mass spectrometry data acquisition.

Predicted Mass Spectrometry Data

The molecular formula of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is C₁₁H₁₂ClN₃. The predicted monoisotopic mass and major fragmentation patterns are summarized below. [4][5][6]

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺˙ | 221.07 | Molecular ion (expected in EI-MS). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M peak. |

| [M+H]⁺ | 222.08 | Protonated molecular ion (expected in ESI-MS). The isotopic pattern for chlorine will also be observed here. |

| [M - Cl]⁺ | 186.10 | Loss of a chlorine atom. |

| [C₇H₆Cl]⁺ | 125.02 | Fragment corresponding to the 2-chlorobenzyl cation. This is expected to be a major fragment. |

| [C₄H₆N₃]⁺ | 96.06 | Fragment corresponding to the 5-methyl-1H-pyrazol-3-amine core. |

Interpretation of Mass Spectrum

In an ESI mass spectrum, the primary observation will be the protonated molecular ion [M+H]⁺ at m/z 222.08. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a definitive indicator of its presence, with a peak at m/z 224.08 having about one-third the intensity of the peak at m/z 222.08.

An EI mass spectrum will show the molecular ion at m/z 221.07, also with its corresponding M+2 peak. More importantly, it will display characteristic fragmentation patterns. The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of a stable 2-chlorobenzyl cation at m/z 125.02, which is expected to be a base peak or a very intense peak in the spectrum. The other fragment, the pyrazole amine radical cation, may also be observed.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous structural characterization of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine. This guide has outlined the standard experimental protocols and the expected spectroscopic data based on established principles and data from related compounds. By following these methodologies, researchers can confidently verify the structure and purity of their synthesized material, which is a critical step in the advancement of drug discovery and development projects.

References

Sources

Methodological & Application

purification techniques for 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Executive Summary

This Application Note details the purification strategies for 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine , a critical heterocyclic building block often utilized in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., analogs of Riociguat) and various kinase inhibitors.

The primary challenge in isolating this compound lies in regioisomerism . The synthesis—typically involving the condensation of (2-chlorobenzyl)hydrazine with 3-aminocrotononitrile—frequently yields a mixture of the desired 3-amino-5-methyl isomer (Target) and the 5-amino-3-methyl isomer (Impurity). Achieving pharmaceutical-grade purity (>99.5%) requires a multi-stage approach combining thermodynamic solubility differences and orthogonal chromatography.

Physicochemical Profile & Impurity Landscape

| Property | Description |

| Chemical Structure | Pyrazole core with N1-(2-chlorobenzyl), C3-amine, C5-methyl.[1] |

| Molecular Weight | ~221.69 g/mol |

| Predicted pKa | ~3.5 - 4.0 (Pyrazole-N) and ~10.5 (Primary Amine) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water, Heptane. |

| Key Impurities | 1. Regioisomer: 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.2. Bis-alkylated byproduct: Trace N-benzylation on the exocyclic amine.3. Starting Material: Residual (2-chlorobenzyl)hydrazine (genotoxic concern). |

Purification Strategy: The "Triad" Approach

The purification workflow is designed to sequentially remove bulk impurities, separate regioisomers, and polish for trace metals/salts.

Phase 1: Acid-Base Extraction (The "Workhorse")

Objective: Remove non-basic organic impurities and residual hydrazine.

Mechanism: The aminopyrazole is amphoteric but predominantly basic. By manipulating pH, we can selectively protonate the target, extracting it into the aqueous phase while leaving neutral organic debris (unreacted nitriles, bis-benzylated byproducts) in the organic phase.

Protocol:

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL/g crude).

-

Acid Extraction: Extract the organic layer twice with 1.0 M HCl (5 mL/g).

-

Note: The target amine protonates (

) and moves to the aqueous layer. -

Critical Check: Ensure the aqueous pH is < 2.

-

-

Wash: Wash the combined acidic aqueous layers with a small volume of Dichloromethane (DCM) to remove trapped lipophilic impurities. Discard the DCM.

-

Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~10–11 using 4.0 M NaOH or saturated

.-

Observation: The product should precipitate as a solid or oil out.

-

-

Recovery: Extract the turbid aqueous mixture three times with DCM or EtOAc . Dry combined organics over

and concentrate.

Phase 2: Regioselective Recrystallization (The "Filter")

Objective: Separate the 3-amino-5-methyl target from the 5-amino-3-methyl isomer.

Expert Insight: The 5-methyl isomer (Target) and 5-amino isomer (Impurity) possess distinct crystal packing energies due to the steric clash between the N1-benzyl group and the C5-substituent. The 5-amino isomer often exhibits higher polarity but lower solubility in non-polar solvents due to intermolecular H-bonding.

Solvent System: Toluene / Heptane or Ethanol / Water .

Protocol (Toluene/Heptane Method):

-

Reflux: Suspend the semi-pure solid from Phase 1 in Toluene (3 mL/g). Heat to reflux (110°C) until fully dissolved.

-

Seeding: If available, add a seed crystal of the pure 3-amino isomer at 80°C.

-

Precipitation: Slowly add Heptane (dropwise) at reflux until slight turbidity persists.

-

Cooling: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours, then chill to 0°C for 1 hour.

-

Filtration: Filter the solid.

-

Regio-Check: Analyze the filter cake vs. the mother liquor by NMR. Often, the symmetric 3-amino isomer crystallizes first , leaving the 5-amino isomer in the mother liquor.

-

Phase 3: Flash Chromatography (The "Polisher")

Objective: Final cleanup if purity < 98%.

Stationary Phase: Silica Gel (40–63 µm).

Mobile Phase: DCM / Methanol /

-

Why Ammonia? Aminopyrazoles streak badly on silica due to interaction with acidic silanols. Adding 0.5%

(or 1% Triethylamine) suppresses this ionization, sharpening the peaks.

Process Visualization

Figure 1: Decision tree for the purification of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine.

Analytical Validation (QC)

1. Regioisomer Differentiation (NMR): The most definitive method to distinguish the isomers is NOESY (Nuclear Overhauser Effect Spectroscopy) 1H-NMR.

-

Target (3-amino-5-methyl): NOE correlation observed between the N1-Benzyl protons (

) and the C5-Methyl protons . -

Impurity (5-amino-3-methyl): NOE correlation observed between the N1-Benzyl protons and the C5-Amine protons (or lack of correlation with the distant C3-Methyl).

2. HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Product trapped in aqueous phase due to high polarity. | Saturate the aqueous phase with NaCl (Salting out) before DCM extraction. |

| Oil formation during Recrystallization | Cooling too fast or solvent too polar. | Re-heat, add more seed crystals, and cool at a rate of 5°C/hour. |

| Tailing on TLC/Column | Interaction with silica. | Pre-wash silica column with Mobile Phase + 1% Triethylamine. |

References

-

Regioselectivity in Pyrazole Synthesis

-

Faggiani, R., et al. (1982). "The structure of the major product from the reaction of hydrazine with ethyl acetoacetate." Canadian Journal of Chemistry, 60(23), 2965–2967. Link

- Note: Establishes the thermodynamic preference for 5-pyrazolones/aminopyrazoles.

-

-

Purification of Aminopyrazoles

-

Regiocontrolled Synthesis

-

Bonacorso, H. G., et al. (2023). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(30), 27055–27068. Link

- Note: Discusses the impact of hydrazine hydrochloride vs.

-

-

General Properties of 3-Amino-5-Methylpyrazole

Sources

Application Notes & Protocols for the Quantification of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Document ID: ANP-2026-CMHPA-001

Abstract: This document provides a comprehensive guide to the analytical quantification of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, a key intermediate and potential impurity in pharmaceutical manufacturing. Two robust, validated methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to regulatory standards, and practical implementation.

Introduction and Analytical Strategy

1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. Pyrazoles are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The accurate and precise quantification of this specific amine is paramount during drug development and manufacturing for ensuring product quality, safety, and efficacy. Its role could be as a starting material, an intermediate, or a process-related impurity, each requiring a tailored analytical approach.

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

-

For bulk drug substance and formulation assay: A robust, cost-effective, and easily transferable method is required. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. The aromatic rings in the molecule provide a strong chromophore, making UV detection highly suitable.

-

For trace-level impurity analysis or bioanalysis: High sensitivity and unequivocal identification are critical. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled selectivity and low detection limits, making it the gold standard for quantifying analytes in complex matrices like biological fluids or in the presence of a large excess of an active pharmaceutical ingredient (API).[3][4][5]

This guide details the development and validation of both methodologies, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

Method 1: Quantification by RP-HPLC with UV Detection

This method is optimized for the routine quality control, purity assessment, and assay of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine in raw materials and formulated products.

Scientific Rationale for Method Development

The primary objective is to achieve a symmetric peak shape, adequate retention, and separation from potential impurities.

-

Column Chemistry: A C18 (octadecylsilyl) stationary phase is selected as it is a versatile, hydrophobic phase suitable for retaining moderately polar compounds like our target analyte.[8][9]

-

Mobile Phase: The analyte possesses a basic primary amine group. To ensure good peak shape and prevent tailing, it is crucial to maintain a consistent ionization state. Operating at an acidic pH (e.g., pH 2.5-4.0) protonates the amine, which minimizes silanol interactions on the column and improves peak symmetry. A mobile phase consisting of acetonitrile and a phosphate or formate buffer is ideal. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

-

Detection Wavelength: The optimal wavelength (λmax) is determined by acquiring a UV spectrum of the analyte. The conjugated aromatic system is expected to have strong absorbance in the 220-280 nm range.

Detailed Experimental Protocol

Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

-

C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance, volumetric flasks, pipettes.

-

HPLC-grade acetonitrile, methanol, and water.

-

Potassium phosphate monobasic, phosphoric acid (or formic acid).

-

Reference standard of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (>99% purity).

Solutions Preparation:

-

Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): HPLC-grade acetonitrile.

-

Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.[9]

Sample Preparation:

-

For Bulk Material: Accurately weigh approximately 25 mg of the sample, dissolve in the diluent in a 25 mL volumetric flask, and dilute to volume. Further dilute as necessary to fall within the calibration range.

-

For Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer to a suitable volumetric flask. Add diluent to about 70% of the volume, sonicate for 15 minutes to extract the analyte, cool to room temperature, and dilute to volume. Centrifuge or filter the extract through a 0.45 µm syringe filter before injection.[10]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution: 0-10 min: 30% to 70% B 10-12 min: 70% to 30% B 12-15 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or predetermined λmax) |

| Run Time | 15 minutes |

HPLC Workflow Diagram

Caption: RP-HPLC analytical workflow from preparation to reporting.

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method is designed for the quantification of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine at trace levels, making it ideal for pharmacokinetic studies, impurity profiling, and analysis in complex biological matrices.

Scientific Rationale for Method Development

-

Ionization: The basic amine group is readily protonated, making positive-ion Electrospray Ionization (ESI+) the optimal choice for generating the precursor ion [M+H]⁺.[11]

-

Chromatography: A rapid gradient elution on a C18 column is used to separate the analyte from matrix components, minimizing ion suppression. MS-friendly mobile phase additives like formic acid or ammonium formate are used instead of non-volatile phosphate buffers.[5]

-